molecular formula C10H12O2 B13628560 rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanol,cis

rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanol,cis

Cat. No.: B13628560
M. Wt: 164.20 g/mol
InChI Key: YXDVMJFEKYTFRB-XVKPBYJWSA-N
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Description

rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanol,cis is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound features a benzofuran ring system, which is known for its diverse biological activities. The presence of a chiral center in the molecule adds to its complexity and potential for enantioselective interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanol,cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Friedel-Crafts alkylation reaction to form the benzofuran ring, followed by reduction and chiral resolution to obtain the desired enantiomer. The reaction conditions often require the use of Lewis acids such as aluminum chloride or boron trifluoride to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors to maintain consistent reaction conditions and minimize by-products. Purification steps such as crystallization or chromatography are employed to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanol,cis undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted benzofuran derivatives with different functional groups.

Scientific Research Applications

rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanol,cis has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanol,cis involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows for enantioselective binding, which can lead to different biological effects. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanol,trans
  • rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanol
  • rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanol,trans

Uniqueness

rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanol,cis is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its trans isomer or other related compounds. The cis configuration may lead to different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanol

InChI

InChI=1S/C10H12O2/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5,7,10-11H,6H2,1H3/t7-,10-/m0/s1

InChI Key

YXDVMJFEKYTFRB-XVKPBYJWSA-N

Isomeric SMILES

C[C@@H]1[C@@H](OC2=CC=CC=C12)CO

Canonical SMILES

CC1C(OC2=CC=CC=C12)CO

Origin of Product

United States

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